Tetrahydrofuran-2-sulfinic acid
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Overview
Description
Tetrahydrofuran-2-sulfinic acid is an organosulfur compound characterized by the presence of a sulfinic acid group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tetrahydrofuran-2-sulfinic acid typically involves the reaction of tetrahydrofuran with sulfur dioxide and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the sulfinic acid group. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of catalytic hydrogenation processes or biocatalytic methods employing specific enzymes can be explored to achieve efficient production. These methods not only enhance the yield but also reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofuran-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to thiols or sulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Sulfonic acids: Formed through oxidation.
Thiols and sulfides: Formed through reduction.
Various substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Tetrahydrofuran-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is explored for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of tetrahydrofuran-2-sulfinic acid involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The sulfinic acid group can interact with various molecular targets, including enzymes and proteins, influencing their activity and function. These interactions are crucial in mediating the compound’s biological and chemical effects .
Comparison with Similar Compounds
Sodium sulfinate: A related compound with similar reactivity but different solubility and stability properties.
Sulfonic acids: Compounds that are more oxidized forms of sulfinic acids and have distinct chemical behaviors.
Thiols and sulfides: Reduced forms of sulfinic acids with different reactivity profiles
Uniqueness: Tetrahydrofuran-2-sulfinic acid is unique due to its combination of a tetrahydrofuran ring and a sulfinic acid group, which imparts distinct chemical properties.
Properties
Molecular Formula |
C4H8O3S |
---|---|
Molecular Weight |
136.17 g/mol |
IUPAC Name |
oxolane-2-sulfinic acid |
InChI |
InChI=1S/C4H8O3S/c5-8(6)4-2-1-3-7-4/h4H,1-3H2,(H,5,6) |
InChI Key |
DTJSDLBAQTZMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)S(=O)O |
Origin of Product |
United States |
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